molecular formula C19H21FN2O4 B139917 Levonadifloxacin CAS No. 154357-42-3

Levonadifloxacin

Cat. No. B139917
Key on ui cas rn: 154357-42-3
M. Wt: 360.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-JTQLQIEISA-N
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Patent
US04399134

Procedure details

A mixture of 6.6 g of 5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine and 6.0 g of diethyl ethoxymethylenemalonate was reacted by heating at 160° C. for 30 minutes. Then, 48 g of polyphosphoric acid prepared from 24 g of phosphorus pentoxide and 24 g of phosphoric acid was added thereto and the resulting mixture was reacted by heating at 150°-160° C. for 1 hour. After completion of the reaction the reaction mixture was poured into 150 g of ice water. Precipitations which formed were collected by filtration, washed with water and dried. To the crystals thus obtained were added 70 ml of a 10% aqueous sodium hydroxide solution and the mixture was reacted at 100°-110° C. for 1 hour. After cooling, the reaction mixture was rendered acidic with concentrated hydrochloric acid to precipitate crystals, which then were collected by filtration, washed with water and recrystallized from ethanol-water to give 440 mg of 8-(4-hydroxy-1-piperidyl)-9-fluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. m.p. 244°-247° C.
Name
5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:17]([F:18])=[CH:16][CH:15]=[C:14]3[C:9]=2[CH2:10][CH2:11][C:12]([CH3:20])(C)[NH:13]3)[CH2:4][CH2:3]1.C([O:23][CH:24]=[C:25]([C:31](OCC)=O)[C:26]([O:28]CC)=[O:27])C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O.[OH-].[Na+].Cl>>[OH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:9]3=[C:14]4[N:13]([CH:12]([CH3:20])[CH2:11][CH2:10]3)[CH:31]=[C:25]([C:26]([OH:28])=[O:27])[C:24](=[O:23])[C:15]4=[CH:16][C:17]=2[F:18])[CH2:6][CH2:7]1 |f:4.5|

Inputs

Step One
Name
5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine
Quantity
6.6 g
Type
reactant
Smiles
OC1CCN(CC1)C1=C2CCC(NC2=CC=C1F)(C)C
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
polyphosphoric acid
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
24 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
24 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
ice water
Quantity
150 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 150°-160° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction the reaction mixture
CUSTOM
Type
CUSTOM
Details
Precipitations which
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
To the crystals thus obtained
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 100°-110° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to precipitate crystals, which
FILTRATION
Type
FILTRATION
Details
then were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)C1=C(C=C2C(C(=CN3C(CCC1=C23)C)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 5.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04399134

Procedure details

A mixture of 6.6 g of 5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine and 6.0 g of diethyl ethoxymethylenemalonate was reacted by heating at 160° C. for 30 minutes. Then, 48 g of polyphosphoric acid prepared from 24 g of phosphorus pentoxide and 24 g of phosphoric acid was added thereto and the resulting mixture was reacted by heating at 150°-160° C. for 1 hour. After completion of the reaction the reaction mixture was poured into 150 g of ice water. Precipitations which formed were collected by filtration, washed with water and dried. To the crystals thus obtained were added 70 ml of a 10% aqueous sodium hydroxide solution and the mixture was reacted at 100°-110° C. for 1 hour. After cooling, the reaction mixture was rendered acidic with concentrated hydrochloric acid to precipitate crystals, which then were collected by filtration, washed with water and recrystallized from ethanol-water to give 440 mg of 8-(4-hydroxy-1-piperidyl)-9-fluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. m.p. 244°-247° C.
Name
5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:17]([F:18])=[CH:16][CH:15]=[C:14]3[C:9]=2[CH2:10][CH2:11][C:12]([CH3:20])(C)[NH:13]3)[CH2:4][CH2:3]1.C([O:23][CH:24]=[C:25]([C:31](OCC)=O)[C:26]([O:28]CC)=[O:27])C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O.[OH-].[Na+].Cl>>[OH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:9]3=[C:14]4[N:13]([CH:12]([CH3:20])[CH2:11][CH2:10]3)[CH:31]=[C:25]([C:26]([OH:28])=[O:27])[C:24](=[O:23])[C:15]4=[CH:16][C:17]=2[F:18])[CH2:6][CH2:7]1 |f:4.5|

Inputs

Step One
Name
5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine
Quantity
6.6 g
Type
reactant
Smiles
OC1CCN(CC1)C1=C2CCC(NC2=CC=C1F)(C)C
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
polyphosphoric acid
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
24 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
24 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
ice water
Quantity
150 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 150°-160° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction the reaction mixture
CUSTOM
Type
CUSTOM
Details
Precipitations which
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
To the crystals thus obtained
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 100°-110° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to precipitate crystals, which
FILTRATION
Type
FILTRATION
Details
then were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)C1=C(C=C2C(C(=CN3C(CCC1=C23)C)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 5.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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